

Technical Monograph: 3-Chloro-4-nitropyridine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: *3-Chloro-4-nitropyridine hydrochloride*

CAS No.: 1257849-11-8

Cat. No.: B3365682

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High-Value Intermediate for Heterocyclic Scaffold Construction[1][2]

Executive Summary

3-Chloro-4-nitropyridine hydrochloride (CAS: 1257849-11-8) is a specialized electrophilic scaffold used primarily in the synthesis of fused heterocycles and polysubstituted pyridine derivatives.[1][2] Unlike typical chloropyridines, this compound features a "super-leaving group" (the nitro moiety) at the 4-position, activated by both the pyridine nitrogen and the adjacent 3-chloro substituent. This unique electronic architecture allows for highly regioselective Nucleophilic Aromatic Substitution (

) reactions under mild conditions, making it a critical building block for antiviral (e.g., non-nucleoside reverse transcriptase inhibitors) and oncology pharmacophores.

Part 1: Physicochemical Profile[1][3]

The hydrochloride salt form is preferred in process chemistry over the free base due to enhanced thermal stability and ease of handling. The free base (CAS: 13194-60-0) is a low-melting solid/liquid that is prone to oxidative degradation.[1][2]

Table 1: Critical Constants

Property	Specification	Technical Note
CAS Number	1257849-11-8 (HCl Salt) 13194-60-0 (Free Base)	Ensure correct CAS is cited for regulatory filing; salt stoichiometry is typically 1:[1] [2]1.
Molecular Formula		Free Base MW: 158.54 g/mol Salt MW: 195.00 g/mol
Appearance	Pale yellow to tan crystalline solid	Darkening indicates hydrolysis or free-base liberation.[1]
Melting Point	>180 °C (decomp)	Free base melts at 25–28 °C; Salt form allows for solid dosing.
Solubility	Soluble: DMSO, Methanol, Water Insoluble: Hexanes,	Hydrolytically unstable in basic aqueous media.
Acidity ()	Pyridine N < 1.0	The electron-withdrawing nitro and chloro groups drastically reduce basicity; salt requires excess HCl to maintain.[1]

Part 2: Synthesis & Manufacturing Architecture[1]

High-purity synthesis of 3-chloro-4-nitropyridine is non-trivial due to the resistance of the pyridine ring to electrophilic substitution.[1][2] The industrial standard employs an N-Oxide Activation Route to bypass this deactivation.[1]

Mechanistic Workflow

- N-Oxidation: 3-Chloropyridine is oxidized to its N-oxide, increasing electron density at C4.[1]
[2]
- Nitration: The N-oxide directs the nitro group to the 4-position (para to the N-oxide oxygen).
[1]

- Deoxygenation: The N-oxide is removed (typically using PCl_3 or H_2) to restore the pyridine core.
- Hydrochlorination: The unstable free base is treated with anhydrous HCl /Dioxane to precipitate the stable salt.



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Figure 1: Industrial synthesis pathway utilizing N-oxide activation to achieve C4 regioselectivity. [1][2][3]

Part 3: Reactivity & Mechanistic Insight[1][2]

The defining feature of 3-chloro-4-nitropyridine is its Regioselective Ambivalence.[1][2] It possesses two electrophilic sites (C3-Cl and C4-

), but the reactivity is overwhelmingly dominated by the displacement of the nitro group.

The "Nitro-Leaving" Phenomenon

In classical aromatic chemistry, halogens are leaving groups.[1] However, in electron-deficient pyridines, a nitro group at the 4-position is a superior leaving group (nucleofuge) compared to the chlorine at the 3-position.[1][2]

- Mechanism:

(Addition-Elimination).[1]

- Driving Force: The formation of a Meisenheimer complex is stabilized by the pyridine nitrogen. The expulsion of the nitrite ion (

) is kinetically favored over the chloride ion due to the relief of steric strain between the C3-Cl and C4-

groups.[1][2]

Reactivity Hierarchy

- Primary Reactivity (C4): Displacement of

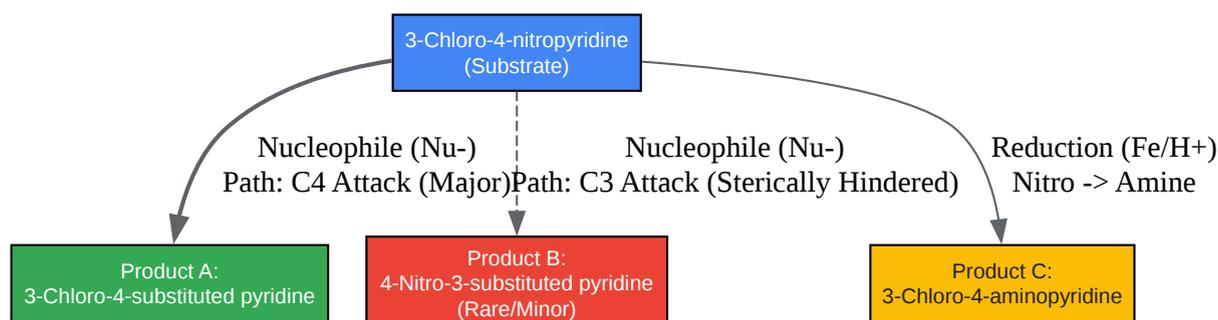
by amines, thiols, or alkoxides.
- Secondary Reactivity (C3): Displacement of

(Only occurs after C4 substitution or under extreme forcing conditions).
- Reduction: Conversion of

to

(using Fe/AcOH or

/Pd) to yield 3-chloro-4-aminopyridine.[1][2]



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Figure 2: Divergent reactivity pathways.[3] The C4-nitro displacement is the dominant synthetic utility.[1][2]

Part 4: Experimental Protocols

Protocol A: Regioselective Amination ()

Objective: Synthesis of 3-chloro-N-phenylpyridin-4-amine via nitro displacement.[1][2]

- Preparation: Dissolve **3-chloro-4-nitropyridine hydrochloride** (1.0 eq) in anhydrous DMF.

- Neutralization: Add DIPEA (2.5 eq) to neutralize the HCl salt and scavenge the liberated nitrite. Note: The solution will turn yellow/orange upon free base liberation.
- Addition: Add aniline (1.1 eq) dropwise at 0 °C.
- Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC/LCMS.[1][3] The nitro group is displaced rapidly; heating is rarely required and may promote side reactions at the C3-chlorine.[1]
- Workup: Pour into ice water. The product typically precipitates. Filter and wash with water to remove nitrite salts.[1]

Protocol B: Reduction to 3-Chloro-4-aminopyridine

Objective: Converting the nitro scaffold to an aniline equivalent for benzimidazole synthesis.[1]
[2]

- System: Iron powder (5.0 eq) in Ethanol/Water (4:1) with Ammonium Chloride (catalytic).
- Execution: Heat to reflux (80 °C). Add **3-chloro-4-nitropyridine hydrochloride** portion-wise.
- Observation: Reaction is exothermic.[1] Color changes from yellow to colorless/brown sludge.[1]
- Purification: Filter hot through Celite to remove iron oxides. Concentrate filtrate.[1][4]
- Validation:

NMR should show disappearance of the downfield nitro-adjacent protons and appearance of a broad

signal.[1]

Part 5: Handling & Safety (MSDS Insights)

- Energetic Hazard: As a nitro-pyridine, the compound possesses significant chemical energy. While the hydrochloride salt stabilizes the molecule, bulk heating of the material >100 °C without solvent can lead to rapid decomposition.

- Storage: Store at -20 °C under argon. The compound is hygroscopic and hydrolytically sensitive. Moisture converts the salt to the free base, which then degrades to 3-chloro-4-hydroxypyridine (pyridone tautomer).[1][2]
- Toxicology: Potent skin and eye irritant.[1] Potential mutagen (nitroaromatic class). Double-glove (Nitrile) and work in a fume hood is mandatory.[1]

References

- PubChem.3-Chloro-4-nitropyridine Compound Summary. National Library of Medicine.[1] Available at: [\[Link\]](#)[2]

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- To cite this document: BenchChem. [Technical Monograph: 3-Chloro-4-nitropyridine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3365682#3-chloro-4-nitropyridine-hydrochloride-chemical-properties>]

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